6-[6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one
Description
6-[6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound characterized by its unique structure, which includes a benzoxazinone core, substituted with chlorophenyl, methoxyphenyl, and pyridinyl groups
Properties
Molecular Formula |
C26H19ClN2O3 |
|---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
6-[6-(4-chlorophenyl)-4-(4-methoxyphenyl)pyridin-2-yl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C26H19ClN2O3/c1-31-21-9-4-16(5-10-21)19-13-22(17-2-7-20(27)8-3-17)28-23(14-19)18-6-11-25-24(12-18)29-26(30)15-32-25/h2-14H,15H2,1H3,(H,29,30) |
InChI Key |
HDOKZWNZTCJHDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC4=C(C=C3)OCC(=O)N4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the chlorophenyl, methoxyphenyl, and pyridinyl groups can be carried out through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or HPLC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
6-[6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-[6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Synthetic Organic Chemistry: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-[6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Used as a precursor in high-performance polymers.
2-Methylimidazole-1-(N-tert-octyl)sulfonimidoyl Fluoride: A bench-stable alternative to hazardous SOF4 in synthetic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
